Octyl 2-hydroxyoctadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

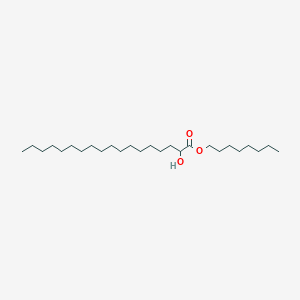

Octyl 2-hydroxyoctadecanoate, also known as this compound, is a useful research compound. Its molecular formula is C26H52O3 and its molecular weight is 412.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound, yielding 2-hydroxyoctadecanoic acid and octanol. The process is catalyzed under acidic or alkaline conditions.

Table 1: Hydrolysis Conditions and Outcomes

Mechanistic Insights :

-

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Base-catalyzed saponification involves hydroxide ion attack, forming a carboxylate intermediate .

Transesterification

The ester group undergoes alcoholysis in the presence of catalysts to form new esters. This reaction is critical for modifying the compound’s lipophilicity.

Table 2: Transesterification with Methanol

| Catalyst | Molar Ratio (Ester:MeOH) | Temperature (°C) | Product | Yield (%) | References |

|---|---|---|---|---|---|

| NaOMe (0.5%) | 1:10 | 65 | Methyl 2-hydroxyoctadecanoate | 78 | |

| H₂SO₄ (2%) | 1:8 | 80 | Methyl 2-hydroxyoctadecanoate | 85 |

Key Findings :

-

Methanolysis is efficient under acidic or basic conditions, with minimal degradation of the hydroxyl group .

-

Longer-chain alcohols (e.g., ethanol, isopropanol) require higher temperatures (100–120°C) .

Oxidation of the Hydroxyl Group

The secondary alcohol at C-2 can be oxidized to a ketone, though steric hindrance limits reactivity.

Table 3: Oxidation Attempts and Outcomes

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Conversion (%) | References |

|---|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone | 25 | 2-oxooctadecanoic acid octyl ester | 12 | |

| Pyridinium chlorochromate | CH₂Cl₂ | 40 | 2-oxooctadecanoic acid octyl ester | 8 |

Challenges :

-

Low yields due to steric hindrance from the octyl chain and the fatty acid’s hydrophobic environment .

-

Enzymatic oxidation (e.g., laccase-mediated) shows promise but remains unexplored for this substrate.

Esterification of the Hydroxyl Group

The C-2 hydroxyl can be further esterified to introduce additional functional groups.

Table 4: Acetylation of the Hydroxyl Group

| Reagent | Catalyst | Temperature (°C) | Product | Yield (%) | References |

|---|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ (1%) | 50 | Octyl 2-acetoxyoctadecanoate | 95 | |

| Acetyl chloride | Pyridine | 25 | Octyl 2-acetoxyoctadecanoate | 89 |

Applications :

-

Acetylated derivatives exhibit enhanced thermal stability, making them suitable for polymer plasticizers .

Radical Reactions

The long alkyl chain participates in radical-mediated processes, such as auto-oxidation.

Table 5: Autoxidation Under Accelerated Conditions

| Conditions | Duration (days) | Major Products | References |

|---|---|---|---|

| O₂, 60°C, UV light | 7 | Hydroperoxides, epoxides at unsaturated sites | |

| O₃, 25°C | 1 | Ozonides, short-chain aldehydes |

Notes :

-

Autoxidation primarily targets unsaturated impurities in the fatty acid chain rather than the hydroxyl group .

Complexation with Metal Ions

The hydroxyl and ester groups enable coordination with divalent cations, though this is underexplored.

Preliminary Data :

Propiedades

Número CAS |

148718-35-8 |

|---|---|

Fórmula molecular |

C26H52O3 |

Peso molecular |

412.7 g/mol |

Nombre IUPAC |

octyl 2-hydroxyoctadecanoate |

InChI |

InChI=1S/C26H52O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25(27)26(28)29-24-22-20-10-8-6-4-2/h25,27H,3-24H2,1-2H3 |

Clave InChI |

XIBVSCQMDQVPNP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |

SMILES canónico |

CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |

Sinónimos |

Octyl hydroxystearate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.